molecular formula C10H14N4O2 B2565001 1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2361657-65-8

1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2565001
CAS No.: 2361657-65-8
M. Wt: 222.248
InChI Key: YZJQDUNERQIIRF-UHFFFAOYSA-N
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Description

1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a propenone moiety

Preparation Methods

The synthesis of 1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions.

    Formation of the Propenone Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The propenone moiety can be reduced to a propanol derivative using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrol

Properties

IUPAC Name

1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-2-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h2,5,9,15H,1,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJQDUNERQIIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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